![molecular formula C7H10O2 B1282533 [1,1'-Bi(cyclopropane)]-1-carboxylic acid CAS No. 60629-92-7](/img/structure/B1282533.png)

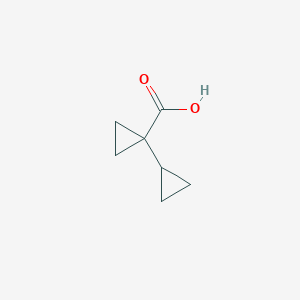

[1,1'-Bi(cyclopropane)]-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6(9)7(3-4-7)5-1-2-5/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVCFEDFMLOASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547280 | |

| Record name | [1,1'-Bi(cyclopropane)]-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60629-92-7 | |

| Record name | [1,1'-Bi(cyclopropane)]-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [1,1'-Bi(cyclopropane)]-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Bi(cyclopropane)]-1-carboxylic acid is a unique molecular scaffold with potential applications in medicinal chemistry and materials science. Its rigid, three-dimensional structure can serve as a non-classical bioisostere for various functional groups, offering novel properties for drug candidates. This technical guide provides a comprehensive overview of the plausible synthetic routes to this compound, including detailed experimental protocols for key transformations, and summarizes relevant quantitative data. The synthesis involves the formation of a key intermediate, ethyl cyclopropylideneacetate, followed by a cyclopropanation reaction and subsequent hydrolysis.

Introduction

The synthesis of strained carbocyclic systems, such as bicyclopropanes, presents unique challenges and opportunities in organic chemistry. The this compound scaffold is of particular interest due to its compact and rigid structure, which can impart desirable pharmacokinetic properties in drug design. This guide outlines a feasible and modular synthetic pathway, based on established chemical transformations, to access this valuable compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a straightforward pathway originating from simple starting materials. The carboxylic acid can be obtained via hydrolysis of the corresponding ethyl ester. The bicyclopropyl core of the ester can be constructed through the cyclopropanation of an exocyclic double bond present in a cyclopropylidene-containing precursor. This key intermediate, ethyl cyclopropylideneacetate, can, in turn, be synthesized from cyclopropanone via an olefination reaction.

Logical Relationship of the Synthetic Strategy

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of Ethyl 2-Cyclopropylideneacetate (Key Intermediate)

The formation of the exocyclic double bond is a critical step and can be achieved via several olefination methods. The Horner-Wadsworth-Emmons (HWE) reaction is a reliable choice for this transformation, typically providing good yields and high E-selectivity.

Reaction Scheme: Cyclopropanone + Triethyl phosphonoacetate → Ethyl cyclopropylideneacetate

Experimental Protocol (Horner-Wadsworth-Emmons Reaction):

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, sodium hydride (60% dispersion in mineral oil, 1.1 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

-

Triethyl phosphonoacetate (1.0 eq) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes, and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and a clear solution is obtained.

-

Olefination: The flask is cooled back to 0 °C, and a solution of cyclopropanone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-cyclopropylideneacetate.

Table 1: Summary of Reagents for Ethyl 2-Cyclopropylideneacetate Synthesis

| Reagent | Molar Equiv. | Purpose |

| Cyclopropanone | 1.0 | Ketone starting material |

| Triethyl phosphonoacetate | 1.0 | HWE reagent |

| Sodium Hydride (60%) | 1.1 | Base |

| Anhydrous THF | - | Solvent |

| Saturated NH4Cl (aq) | - | Quenching agent |

| Diethyl Ether | - | Extraction solvent |

| Brine | - | Washing agent |

| Anhydrous MgSO4 | - | Drying agent |

Synthesis of Ethyl [1,1'-Bi(cyclopropane)]-1-carboxylate

The construction of the second cyclopropane ring is achieved through a cyclopropanation reaction on the exocyclic double bond of ethyl cyclopropylideneacetate. The Simmons-Smith reaction is a classic and effective method for this transformation.

Reaction Scheme: Ethyl cyclopropylideneacetate + Diiodomethane + Zinc-Copper Couple → Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate

Experimental Protocol (Simmons-Smith Reaction):

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, zinc dust (2.2 eq) is suspended in anhydrous diethyl ether. A catalytic amount of copper(I) chloride is added, and the mixture is stirred at room temperature for 30 minutes.

-

Formation of the Carbenoid: A solution of diiodomethane (2.0 eq) in anhydrous diethyl ether is added dropwise to the activated zinc suspension. The mixture is gently heated to reflux for 1 hour, during which the formation of the zinc-copper couple and the organozinc carbenoid occurs.

-

Cyclopropanation: The reaction mixture is cooled to room temperature, and a solution of ethyl cyclopropylideneacetate (1.0 eq) in anhydrous diethyl ether is added dropwise.

-

The reaction mixture is stirred at room temperature overnight.

-

Work-up and Purification: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is filtered through a pad of Celite to remove the inorganic salts.

-

The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product, ethyl [1,1'-bi(cyclopropane)]-1-carboxylate, is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Table 2: Summary of Reagents for Ethyl [1,1'-Bi(cyclopropane)]-1-carboxylate Synthesis

| Reagent | Molar Equiv. | Purpose |

| Ethyl cyclopropylideneacetate | 1.0 | Alkene starting material |

| Diiodomethane | 2.0 | Methylene source |

| Zinc Dust | 2.2 | Carbenoid formation |

| Copper(I) Chloride | catalytic | Zinc activation |

| Anhydrous Diethyl Ether | - | Solvent |

| Saturated NH4Cl (aq) | - | Quenching agent |

| Brine | - | Washing agent |

| Anhydrous MgSO4 | - | Drying agent |

Synthesis of this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under basic conditions followed by acidification.

Reaction Scheme: Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate → this compound

Experimental Protocol (Ester Hydrolysis):

-

Saponification: In a round-bottom flask, ethyl [1,1'-bi(cyclopropane)]-1-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.

-

Potassium hydroxide (or sodium hydroxide, 3-5 eq) is added, and the mixture is heated to reflux and stirred for several hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Acidification and Extraction: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted ester.

-

The aqueous layer is cooled in an ice bath and acidified to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

-

The resulting aqueous solution is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Isolation of the Product: The solvent is removed under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Table 3: Summary of Reagents for this compound Synthesis

| Reagent | Molar Equiv. | Purpose |

| Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate | 1.0 | Ester starting material |

| Potassium Hydroxide | 3-5 | Base for hydrolysis |

| Ethanol/Water | - | Solvent |

| Concentrated HCl | - | Acidification |

| Ethyl Acetate | - | Extraction solvent |

| Brine | - | Washing agent |

| Anhydrous Na2SO4 | - | Drying agent |

Quantitative Data

Table 4: Expected Yields and Physicochemical Properties

| Compound | Expected Yield Range (%) | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-cyclopropylideneacetate | 60-85 | C7H10O2 | 126.15 |

| Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate | 50-75 | C8H12O2 | 140.18 |

| This compound | 85-98 | C7H10O2 | 126.15 |

Visualization of the Synthetic Workflow

The overall synthetic process can be visualized as a linear workflow.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed a practical and logical synthetic route to this compound. The described multi-step synthesis, involving olefination, cyclopropanation, and hydrolysis, utilizes well-established and reliable reactions. The provided experimental protocols and tabulated data offer a solid foundation for researchers and drug development professionals to synthesize this intriguing molecule for further investigation and application. The modularity of this synthetic approach also allows for the potential generation of derivatives by modifying the starting materials and reagents.

An In-depth Technical Guide to [1,1'-Bi(cyclopropane)]-1-carboxylic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of [1,1'-Bi(cyclopropane)]-1-carboxylic acid, a unique molecule with potential relevance in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals.

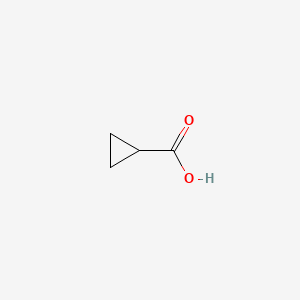

Chemical Identity and Physical Properties

This compound, also known as 1-cyclopropylcyclopropane-1-carboxylic acid, is a saturated carboxylic acid featuring a bicyclopropyl scaffold. This structural motif imparts significant rigidity and unique stereoelectronic properties.

Table 1: General and Computed Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 1-Cyclopropylcyclopropane-1-carboxylic acid, [1,1'-Bicyclopropyl]-1-carboxylic acid | [1] |

| CAS Number | 60629-92-7 | [1][2] |

| Molecular Formula | C₇H₁₀O₂ | [1][2] |

| Molecular Weight | 126.15 g/mol | [1][2] |

| Appearance | White solid | [3] |

| XLogP3-AA | 1.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

Spectroscopic Properties

Detailed experimental spectroscopic data for this compound is not currently published. However, the expected spectral characteristics can be predicted based on its structure and the known properties of similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A complex multiplet in the upfield region (approx. 0.2-1.5 ppm) corresponding to the eight protons of the two cyclopropyl rings. - A broad singlet in the downfield region (approx. 10-13 ppm) for the carboxylic acid proton. |

| ¹³C NMR | - Resonances for the methylene carbons of the cyclopropyl rings are expected in the upfield region (approx. 5-20 ppm). - A signal for the quaternary carbon of the bicyclopropyl system. - A downfield signal for the carboxylic acid carbon (approx. 170-185 ppm). |

| IR Spectroscopy | - A broad O-H stretching band from approximately 2500-3300 cm⁻¹. - A strong C=O stretching band around 1700-1725 cm⁻¹. - C-H stretching bands for the cyclopropyl rings just above 3000 cm⁻¹. - Cyclopropyl ring deformation bands in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 126. - Fragmentation patterns corresponding to the loss of the carboxyl group (-COOH) and cleavage of the cyclopropyl rings. |

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential approach involves the reaction of a suitable precursor with a cyclopropylating agent. One such method could be the Kulinkovich reaction on an appropriate ester, followed by oxidation. A more classical approach could involve the Simmons-Smith cyclopropanation of an unsaturated precursor.

A logical workflow for a potential synthesis is outlined below.

Caption: Proposed workflow for the synthesis of this compound.

Reactivity

The chemical reactivity of this compound is expected to be dominated by the carboxylic acid functional group. Typical reactions include:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Conversion to an acyl chloride followed by reaction with an amine to yield an amide.

-

Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

The bicyclopropyl moiety is generally stable but can undergo ring-opening reactions under certain harsh conditions, such as with strong acids or upon thermolysis.

Potential Applications and Biological Relevance

While there are no specific studies on the biological activity of this compound, the broader class of cyclopropane-containing molecules has garnered significant interest in drug discovery.

The cyclopropyl group is a "bioisostere" of a phenyl ring, meaning it can mimic the spatial arrangement of a benzene ring while offering improved metabolic stability and reduced toxicity.[4] Cyclopropane carboxylic acid derivatives have been investigated for a range of therapeutic applications, including as antidepressants and as adjuvants to enhance the efficacy of antibiotics.[5][6]

The rigid bicyclopropyl scaffold of this compound could be a valuable building block for creating conformationally constrained analogues of known drugs, potentially leading to improved potency and selectivity.

Caption: Logical relationship of the core compound to potential drug discovery applications.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[1]

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a fascinating molecule with a unique and rigid three-dimensional structure. While detailed experimental data on its physical and spectroscopic properties are currently lacking, its potential as a building block in medicinal chemistry and materials science is evident. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential applications. The information provided in this guide serves as a foundational resource for scientists interested in this promising chemical entity.

References

- 1. 1-Cyclopropylcyclopropane-1-carboxylic acid | C7H10O2 | CID 13707497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. This compound 97% | CAS: 60629-92-7 | AChemBlock [achemblock.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of [1,1'-Bi(cyclopropane)]-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for [1,1'-Bi(cyclopropane)]-1-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided, along with a plausible synthetic route.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of its structural features and known spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~1.0 - 1.5 | Multiplet | 4H | Cyclopropyl methylene protons (-CH₂-) adjacent to the quaternary carbon |

| ~0.5 - 1.0 | Multiplet | 5H | Remaining cyclopropyl protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~175 - 180 | Carboxylic acid carbonyl carbon (-COOH) |

| ~30 - 40 | Quaternary cyclopropyl carbon |

| ~10 - 20 | Methylene carbons of the cyclopropyl rings (-CH₂-) |

| ~5 - 15 | Methine carbon of the second cyclopropyl ring (-CH-) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch of the carboxylic acid |

| ~3080 | Medium | C-H stretch of the cyclopropyl rings |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~1420 | Medium | C-H bend of the cyclopropyl rings |

| ~1210-1320 | Medium | C-O stretch of the carboxylic acid |

| ~1020 | Medium | Cyclopropane ring breathing |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 126 | Molecular ion [M]⁺ |

| 109 | Loss of -OH |

| 81 | Loss of -COOH |

| 69 | Fragmentation of the bicyclopropyl moiety |

| 41 | Cyclopropyl cation |

Experimental Protocols

The following sections detail plausible experimental methodologies for the synthesis and spectroscopic analysis of this compound.

Hypothetical Synthesis of this compound

A potential synthetic route to this compound could involve the alkylation of a suitable cyclopropyl precursor. One plausible method is adapted from the synthesis of similar cyclopropane derivatives.

Reaction Scheme:

A possible approach involves the reaction of ethyl 1-cyanocyclopropanecarboxylate with 1,2-dibromoethane in the presence of a strong base to form the second cyclopropane ring, followed by hydrolysis of the nitrile and ester groups.

Step-by-step Protocol:

-

Cyclopropanation: To a solution of ethyl 1-cyanocyclopropanecarboxylate in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

-

After the initial reaction subsides, add 1,2-dibromoethane dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water and extract the product with a suitable organic solvent like diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude bicyclopropyl intermediate.

-

Hydrolysis: Subject the crude intermediate to acidic or basic hydrolysis to convert the nitrile and ester functionalities to the carboxylic acid. For acidic hydrolysis, reflux the intermediate in a mixture of concentrated hydrochloric acid and water.

-

After cooling, extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. The resulting spectra should be phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

For a solid sample like this compound, a common method for obtaining an IR spectrum is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules:

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions and record their abundance to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

An Inquiry into the Mechanism of Action of [1,1'-Bi(cyclopropane)]-1-carboxylic Acid: A Review of Available Data and Analysis of Structurally Related Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the mechanism of action of the compound [1,1'-Bi(cyclopropane)]-1-carboxylic acid. A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of this specific molecule's biological activity. At present, there is no publicly available data detailing its molecular targets, signaling pathways, or pharmacological effects. Consequently, this document serves to report this absence of information and to provide a detailed overview of the known mechanisms of action of structurally analogous compounds. By examining related cyclopropane-containing carboxylic acids, we aim to offer a foundational context for future research and hypothesis-driven investigation into the potential biological role of this compound.

Introduction to this compound

This compound is a synthetic organic compound characterized by the presence of two cyclopropane rings linked together, with a carboxylic acid moiety attached at the junction. Its chemical properties are cataloged in various databases, but its biological function remains uncharacterized.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| CAS Number | 60629-92-7 |

| Structure | O=C(O)C1(C2CC2)CC1 |

Despite its commercial availability, no peer-reviewed studies describing its mechanism of action, enzyme inhibition, or receptor binding have been identified. This lack of data necessitates a shift in focus to related compounds to infer potential, albeit speculative, areas of biological activity.

Analysis of Structurally Related Compounds and Their Mechanisms of Action

The presence of the cyclopropane ring and the carboxylic acid group are key features that may confer biological activity. Below, we explore the established mechanisms of several related molecules. It must be emphasized that the following mechanisms are not attributed to this compound but are presented for comparative and illustrative purposes.

Cyclopropane-1,1-dicarboxylic Acid: Inhibition of Plant Enzymes

A structurally similar compound, cyclopropane-1,1-dicarboxylic acid (CPD), is known to act as an inhibitor of ketol-acid reductoisomerase (KARI).[1] KARI is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1] Inhibition of this pathway leads to herbicidal effects.[1]

dot

Caption: KARI Inhibition by Cyclopropane-1,1-dicarboxylic Acid (CPD).

Additionally, CPD has been shown to inhibit 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, an enzyme in the ethylene biosynthesis pathway in plants.[2]

1-Aminocyclopropane-1-carboxylic Acid (ACC): Ethylene Precursor in Plants

1-Aminocyclopropane-1-carboxylic acid (ACC) is a well-studied cyclopropane derivative that serves as the immediate precursor to ethylene, a vital plant hormone regulating growth, development, and stress responses.[3][4] The synthesis of ethylene from ACC is a critical, regulated step in plant biology.

dot

Caption: Simplified Ethylene Biosynthesis Pathway from ACC.

Cyclopropane Carboxylic Acid Derivatives: Leukotriene C4 Synthase Inhibition

A patent exists for a series of cyclopropane carboxylic acid derivatives that are designed as inhibitors of leukotriene C4 synthase.[5] This enzyme is involved in the inflammatory pathway, and its inhibition is a therapeutic strategy for respiratory and inflammatory diseases.[5] The patented compounds are structurally more complex than this compound, but this finding suggests that a cyclopropane carboxylic acid scaffold can be adapted to target enzymes in human inflammatory pathways.

Caption: Proposed Workflow for MoA Discovery.

Experimental Protocols:

-

High-Throughput Phenotypic Screening:

-

Objective: To identify any biological effect of the compound across a diverse range of cell lines (e.g., cancer, immune, neuronal).

-

Methodology: Utilize automated liquid handling to dispense the compound at various concentrations into 384-well plates containing cultured cells. Assess cell viability after 24-72 hours using a luminescent assay (e.g., CellTiter-Glo®). Parallel screens could employ reporter gene assays to detect modulation of specific signaling pathways (e.g., NF-κB, Wnt, MAPK).

-

-

Target Identification:

-

Objective: To identify the direct molecular target(s) of the compound.

-

Methodology (Affinity Chromatography): Synthesize a derivative of the compound that can be immobilized on a solid support (e.g., sepharose beads). Incubate this affinity matrix with cell lysate. After washing away non-specific binders, specifically bound proteins are eluted and identified by mass spectrometry.

-

-

Target Validation:

-

Objective: To confirm that the identified target is responsible for the observed phenotype.

-

Methodology (In Vitro Binding): Express and purify the candidate target protein. Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and kinetics of the compound to the protein.

-

Conclusion

While this compound is a well-defined chemical entity, its biological role is entirely unknown. This guide highlights this critical knowledge gap and provides a framework for future investigation by drawing parallels with structurally related compounds. The diverse activities of other cyclopropane carboxylic acids—ranging from plant enzyme inhibition to modulation of human inflammatory pathways—suggest that this compound could possess interesting and potentially valuable biological properties. A systematic and unbiased screening approach, as outlined in the proposed workflow, is the necessary next step to unlock the therapeutic or scientific potential of this molecule. Until such studies are conducted and published, any discussion of its mechanism of action remains purely speculative.

References

Uncharted Territory: The Biological Activity of [1,1'-Bi(cyclopropane)]-1-carboxylic Acid Remains Largely Undocumented

A comprehensive review of scientific literature and patent databases reveals a significant gap in the understanding of the biological activity of [1,1'-Bi(cyclopropane)]-1-carboxylic acid. Despite its unique chemical structure, this compound has not been the subject of extensive biological investigation, and as a result, no specific quantitative data, detailed experimental protocols, or established mechanisms of action are publicly available.

While direct studies on this compound are absent, research into structurally similar compounds provides some potential avenues for future investigation. The biological activities of various cyclopropane-containing molecules suggest that this structural motif can be a key pharmacophore in different therapeutic and agrochemical areas.

Insights from Structurally Related Compounds

Analysis of derivatives of cyclopropane carboxylic acid and related structures offers clues to the potential, yet unverified, biological profile of this compound.

Herbicidal Potential: Analogs of cyclopropane-1,1-dicarboxylic acid have demonstrated herbicidal activity. These compounds are known to inhibit ketol-acid reductoisomerase (KARI), a crucial enzyme in the branched-chain amino acid biosynthesis pathway in plants. This pathway is essential for plant growth, making KARI an attractive target for the development of new herbicides. The structural similarity of this compound to these inhibitors suggests it could potentially interact with KARI or other plant-specific enzymes.

Antiproliferative and Anticancer Properties: Derivatives of 1-phenylcyclopropane carboxamide have been shown to possess antiproliferative properties. These compounds have been investigated for their potential as anticancer agents. The rigid cyclopropane ring in these molecules helps to constrain the conformation of the molecule, which can lead to more specific and potent interactions with biological targets.

Antimicrobial and Biofilm-Inhibiting Effects: Research on 2-heptylcyclopropane-1-carboxylic acid has revealed its ability to inhibit the formation of bacterial biofilms. Biofilms are a major challenge in treating chronic infections, and compounds that can disrupt them are of significant interest. The lipophilic nature of the bicyclopropyl group in this compound might confer properties that allow it to interact with bacterial cell membranes or signaling pathways involved in biofilm formation.

Use as a Synthetic Intermediate: Various derivatives of cyclopropane carboxylic acid are important intermediates in the synthesis of pyrethroids, a class of synthetic insecticides. While this does not directly indicate a biological activity of the parent acid, it highlights the importance of the cyclopropane moiety in the development of biologically active molecules.

Future Directions

The lack of data on the biological activity of this compound presents an opportunity for new research. Based on the activities of related compounds, future studies could explore its potential as:

-

An inhibitor of plant-specific enzymes for herbicidal applications.

-

An antiproliferative agent for cancer research.

-

An antimicrobial or biofilm-disrupting compound.

Screening of this compound against a broad range of biological targets would be a crucial first step in elucidating its pharmacological profile.

Logical Relationship of Related Compound Activities

Caption: Potential areas of biological activity for this compound based on structurally similar compounds.

[1,1'-Bi(cyclopropane)]-1-carboxylic Acid: A Review of a Sparsely Explored Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Bi(cyclopropane)]-1-carboxylic acid, a unique bicyclopropyl compound, presents a fascinating yet underexplored scaffold in the landscape of medicinal chemistry and materials science. Its rigid, three-dimensional structure, conferred by the two fused cyclopropane rings, offers a distinct departure from more conventional carbocyclic and aromatic systems. This technical guide aims to provide a comprehensive review of the available literature on this compound, with a focus on its synthesis, chemical properties, and any reported biological activities. However, it is crucial to note at the outset that dedicated research on this specific molecule is remarkably scarce in the public domain. While general principles of cyclopropane synthesis and the biological relevance of other cyclopropane-containing molecules are well-documented, direct studies on this compound are limited.

Chemical Properties and Data

This compound is commercially available, and its basic physicochemical properties are listed in various chemical supplier databases. A summary of this information is provided below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | Chemdiv, PubChem[1][2] |

| Molecular Weight | 126.15 g/mol | Chemdiv, PubChem[1][2] |

| CAS Number | 60629-92-7 | PubChem[2] |

| IUPAC Name | This compound | Chemdiv[1] |

| SMILES | C1CC1C1(CC1)C(=O)O | Chemdiv[1] |

| LogP (calculated) | 1.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Table 1: Physicochemical Properties of this compound.

Synthesis Strategies: A General Perspective

One potential conceptual pathway could involve the cyclopropanation of a cyclopropylidene-containing precursor. The logical flow for such a synthesis is outlined below.

Figure 1: A potential synthetic pathway to this compound.

This proposed workflow starts with a derivative of cyclopropylideneacetic acid, which would then undergo a cyclopropanation reaction. The choice of cyclopropanating agent would be critical in achieving the desired bicyclopropyl structure. Subsequent hydrolysis of the resulting ester would yield the target carboxylic acid. It is important to reiterate that this is a theoretical pathway and has not been specifically reported for this compound.

Biological Activity and Potential Applications

A comprehensive search of scientific databases reveals a significant lack of studies on the biological activity of this compound. While the cyclopropane motif is present in numerous biologically active molecules, including some pharmaceuticals and agrochemicals, the specific contribution of the bicyclopropyl core of this particular acid to any biological effect remains uninvestigated.

Research on structurally related compounds offers some context. For instance, derivatives of cyclopropane-1,1-dicarboxylic acid have been explored for their herbicidal activity. However, extrapolating these findings to the mono-carboxylic acid with a bicyclopropyl structure would be purely speculative. Similarly, while the medicinal chemistry of gem-dicyclopropyl compounds is a field of interest, specific data for this compound is absent.

Given the unique conformational rigidity and lipophilicity that the bicyclopropyl scaffold may impart, this molecule could be an interesting building block for the design of novel bioactive compounds. Its carboxylic acid handle provides a convenient point for further chemical modification and incorporation into larger molecular frameworks.

Experimental Protocols

Due to the absence of published research detailing the synthesis and biological evaluation of this compound, no specific experimental protocols can be provided in this guide. Researchers interested in working with this compound would need to rely on general, well-established procedures for analogous chemical transformations and biological assays.

Conclusion and Future Directions

This compound remains a chemical entity with minimal characterization in the scientific literature beyond its basic physical properties. While its structure is intriguing from a medicinal and materials chemistry perspective, a significant research gap exists concerning its synthesis, reactivity, and biological potential.

Future research efforts could focus on:

-

Developing and optimizing a reliable synthetic route to this compound and its derivatives.

-

Conducting a thorough investigation of its physicochemical properties , including its pKa, solubility, and conformational analysis.

-

Screening the compound and its derivatives for a wide range of biological activities , leveraging its unique structural features.

-

Utilizing the molecule as a scaffold for the synthesis of more complex chemical libraries for drug discovery and materials science applications.

The lack of current data presents a clear opportunity for original research. The exploration of this and other understudied bicyclopropyl compounds could unveil novel chemical properties and biological activities, contributing valuable knowledge to the scientific community. Professionals in drug development and chemical research are encouraged to consider this molecule as a novel starting point for their discovery programs.

References

discovery and history of [1,1'-Bi(cyclopropane)]-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Bi(cyclopropane)]-1-carboxylic acid, with the Chemical Abstracts Service (CAS) number 60629-92-7, is a unique bicyclic carboxylic acid.[1][2][3][4] Its rigid, three-dimensional structure, conferred by the two cyclopropane rings, makes it an intriguing building block for medicinal chemistry and materials science. This document provides a concise technical overview of its known properties and a plausible synthetic approach, based on established chemical principles for the formation of similar molecular scaffolds.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [1][2][3][4][5] |

| Molecular Weight | 126.15 g/mol | [1][2][5] |

| CAS Number | 60629-92-7 | [1][3][4] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 1-Cyclopropylcyclopropane-1-carboxylic acid | [2] |

| Melting Point | 51-53°C | [1] |

| Purity | Typically available at 97% or 98% | [1][4] |

Proposed Synthetic Pathway

A plausible synthetic workflow is outlined below:

Caption: Proposed two-step synthesis of the target compound.

Experimental Considerations

The successful synthesis of this compound would likely involve the following general steps:

-

Selection of a suitable starting material: This could be an alkene containing a nitrile or ester group that can be converted to the carboxylic acid.

-

Cyclopropanation: The Simmons-Smith reaction, employing a diiodomethane and a zinc-copper couple, is a classic method for forming cyclopropane rings from alkenes. Alternatively, catalytic methods involving diazo compounds and transition metal catalysts could be employed.

-

Hydrolysis: The resulting nitrile or ester would then be hydrolyzed to the carboxylic acid. This is typically achieved by heating with a strong acid (like hydrochloric acid) or a strong base (like sodium hydroxide), followed by acidification.

-

Purification: The final product would require purification, likely through techniques such as recrystallization or chromatography, to achieve the desired purity.

Applications in Drug Discovery and Development

The incorporation of strained ring systems like bicyclopropane is a known strategy in medicinal chemistry to explore novel chemical space. The rigid nature of the bicyclopropane scaffold can lock a molecule into a specific conformation, which can be advantageous for binding to biological targets. While no specific biological activity or signaling pathway has been reported for this compound itself, its derivatives are of interest. For instance, various cyclopropane carboxylic acid derivatives have been investigated for their potential as therapeutic agents.

Conclusion

This compound is a commercially available compound with a unique and rigid structure. While its detailed history and specific synthesis are not well-documented in publicly accessible literature, its chemical and physical properties are known. The plausible synthetic pathways outlined here provide a foundation for researchers interested in working with this and related molecules. Its potential as a scaffold in the design of new chemical entities for drug discovery warrants further investigation.

References

- 1. CAS#:60629-92-7 | this compound | Chemsrc [chemsrc.com]

- 2. 1-Cyclopropylcyclopropane-1-carboxylic acid | C7H10O2 | CID 13707497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 60629-92-7 [matrix-fine-chemicals.com]

- 4. This compound 97% | CAS: 60629-92-7 | AChemBlock [achemblock.com]

- 5. Compound this compound - Chemdiv [chemdiv.com]

An In-depth Technical Guide to the Synthesis of [1,1'-Bi(cyclopropane)]-1-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of [1,1'-Bi(cyclopropane)]-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The document details a robust and scalable synthetic protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and implementation in a laboratory setting.

Introduction

The this compound moiety is a structurally unique motif that has garnered increasing interest in drug discovery and development. The rigid, three-dimensional nature of the bicyclopropyl scaffold can impart favorable conformational constraints on molecules, potentially leading to enhanced binding affinity and selectivity for biological targets. This guide focuses on a well-established synthetic route, providing researchers with the necessary information to produce this versatile intermediate.

Synthetic Pathway

The most direct and scalable synthesis of this compound proceeds via the carboxylation of a lithiated bicyclopropyl intermediate, which is generated in situ from the corresponding bromo derivative. This two-step sequence is efficient and amenable to large-scale production.

A key precursor, 1-bromo-1-cyclopropylcyclopropane, serves as the starting material for this synthesis. The process involves a lithium-halogen exchange followed by quenching with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality.

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of this compound[1]

This protocol details the synthesis of the target carboxylic acid from 1-bromo-1-cyclopropylcyclopropane.

Materials:

-

1-bromo-1-cyclopropylcyclopropane

-

tert-Butyllithium (t-BuLi) in pentane (1.7 M solution)

-

Anhydrous diethyl ether (Et₂O)

-

Dry ice (solid CO₂)

-

Potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl)

-

Pentane

-

Liquid nitrogen

Procedure:

-

Under an inert atmosphere, a solution of 1-bromo-1-cyclopropylcyclopropane (146.0 g, 907.0 mmol) in anhydrous Et₂O (2.2 L) is cooled to -78 °C using a pentane/liquid nitrogen bath.

-

With mechanical stirring, a 1.7 M solution of t-BuLi in pentane (560 mL, 952.0 mmol) is added dropwise over 40 minutes, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred for an additional 25 minutes at -78 °C.

-

An excess of crushed dry ice is added in portions, ensuring the temperature does not rise above -70 °C.

-

The mixture is allowed to slowly warm to ambient temperature over a period of 2 hours.

-

The reaction is quenched by the addition of an ice-cold solution of KOH (60.0 g, 1.070 mol) in H₂O (1 L).

-

The aqueous layer is separated and washed with ether (3 x 100 mL).

-

The aqueous phase is then cooled to 0–5 °C and acidified with concentrated aqueous HCl solution (approximately 175 mL).

-

The resulting mixture is extracted with ether (4 x 300 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as colorless crystals.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.[1]

| Parameter | Value |

| Starting Material | 1-bromo-1-cyclopropylcyclopropane |

| Reagents | t-BuLi, CO₂ (dry ice) |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | -78 °C to ambient |

| Molar Scale | 907.0 mmol |

| Yield | 64% (73.2 g) |

| Melting Point | 50–51 °C |

Logical Workflow

The overall workflow for the synthesis and subsequent purification of this compound is depicted below.

Caption: Workflow for the synthesis and purification of the target molecule.

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of this compound. The described method is scalable and provides the target compound in good yield, making it a valuable resource for researchers in need of this important synthetic intermediate. The provided data and workflow diagrams are intended to facilitate the successful implementation of this procedure in a research or development setting.

References

[1,1'-Bi(cyclopropane)]-1-carboxylic acid CAS number and identifiers

An In-Depth Technical Guide to [1,1'-Bi(cyclopropane)]-1-carboxylic acid

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers essential identifiers, physicochemical properties, and detailed experimental methodologies.

Chemical Identifiers and Properties

This compound is a niche chemical compound with potential applications in organic synthesis and as a building block in medicinal chemistry. Its rigid, spirocyclic core offers a unique three-dimensional structure.

Table 1: Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 60629-92-7[1][2][3] |

| IUPAC Name | This compound[1][2] |

| Synonyms | 1-Cyclopropylcyclopropane-1-carboxylic acid, 1,1-Dicyclopropanecarboxylic acid[2][3] |

| Molecular Formula | C7H10O2[1][2][3][4] |

| MDL Number | MFCD08704251[1][4] |

| InChI Key | XYVCFEDFMLOASQ-UHFFFAOYSA-N[2][3] |

| SMILES | O=C(O)C1(C2CC2)CC1[1][2] |

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 126.15 g/mol (126.16 also reported)[1][3] |

| Purity | Typically available at ≥97%[1] |

| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |

Experimental Protocols

While specific synthesis procedures for this compound are not extensively published, a general and robust method can be adapted from well-established protocols for similar cyclopropane structures, such as cyclopropane-1,1-dicarboxylic acid.[5][6] The following protocol describes a plausible synthetic route.

Protocol 2.1: Synthesis via Phase-Transfer Catalysis

This method is adapted from the synthesis of cyclopropane-1,1-dicarboxylic acid, a structurally related compound.[5] It involves the double alkylation of a malonic ester derivative with 1,2-dibromoethane under phase-transfer conditions, followed by hydrolysis and decarboxylation.

Materials:

-

Diethyl malonate

-

1,2-dibromoethane

-

Sodium hydroxide (50% aqueous solution)

-

Phase-transfer catalyst (e.g., triethylbenzylammonium chloride)

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide. To this, add the phase-transfer catalyst (e.g., triethylbenzylammonium chloride, 1.0 equivalent based on the malonate).[5]

-

Addition of Reagents: Prepare a mixture of diethyl malonate (1.0 eq) and 1,2-dibromoethane (1.5 eq). Add this mixture to the vigorously stirred sodium hydroxide/catalyst suspension all at once.[5]

-

Reaction: Stir the mixture vigorously for 2-3 hours at room temperature. The reaction is often exothermic.

-

Workup and Hydrolysis: Transfer the reaction mixture to a larger flask, rinsing with water. Cool the mixture to approximately 15°C in an ice bath. Carefully acidify by the dropwise addition of concentrated hydrochloric acid, ensuring the temperature remains between 15-25°C.[5] This step hydrolyzes the diester to the diacid.

-

Extraction: Transfer the acidified solution to a separatory funnel. Extract the aqueous layer three times with diethyl ether. To improve recovery, saturate the aqueous layer with sodium chloride before performing additional extractions with ether.[5]

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation to yield the crude dicarboxylic acid intermediate.[5]

-

Purification: The resulting solid can be purified by recrystallization. A common method involves dissolving the crude product in a hot solvent like chloroform and then adding a non-solvent like hexanes to induce crystallization.[5]

Protocol 2.2: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃). The spectrum is expected to show characteristic multiplets for the cyclopropyl protons.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should show a peak for the carboxylic acid carbon and distinct signals for the spiro and methylene carbons of the cyclopropane rings.

Mass Spectrometry (MS):

-

Utilize techniques such as Electrospray Ionization (ESI) in negative ion mode to observe the deprotonated molecule [M-H]⁻, confirming the molecular weight.

Synthesis and Analysis Workflow

The logical flow from starting materials to a fully characterized final product is crucial for reproducible research. The following diagram illustrates this standard workflow.

Figure 1: General workflow for the synthesis and characterization of this compound.

References

- 1. This compound 97% | CAS: 60629-92-7 | AChemBlock [achemblock.com]

- 2. This compound | CAS 60629-92-7 [matrix-fine-chemicals.com]

- 3. 1-Cyclopropylcyclopropane-1-carboxylic acid | C7H10O2 | CID 13707497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound this compound - Chemdiv [chemdiv.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

Methodological & Application

The Synthetic Potential of [1,1'-Bi(cyclopropane)]-1-carboxylic Acid: A Versatile Building Block in Organic Chemistry

For researchers, scientists, and professionals in drug development, [1,1'-Bi(cyclopropane)]-1-carboxylic acid emerges as a unique and valuable building block in the landscape of organic synthesis. Its rigid, spirocyclic structure, composed of two fused cyclopropane rings, offers a distinct three-dimensional scaffold that can impart desirable physicochemical properties to target molecules, including enhanced metabolic stability and improved binding affinity.

This bicyclic carboxylic acid, with the chemical formula C₇H₁₀O₂ and a molecular weight of 126.16 g/mol , is a white solid at room temperature.[1] Its compact and strained ring system presents intriguing possibilities for the synthesis of novel chemical entities with applications spanning medicinal chemistry to materials science. The inherent ring strain of the bicyclopropyl moiety can be harnessed as a driving force in various chemical transformations, enabling access to complex molecular architectures that would be challenging to construct through other synthetic routes.

While detailed and specific applications in the synthesis of complex natural products or marketed pharmaceuticals are not extensively documented in publicly available literature, the structural motif of gem-dicyclopropyl groups is of significant interest. The introduction of cyclopropane rings into drug candidates is a well-established strategy to enhance potency, increase metabolic stability, reduce off-target effects, and improve brain permeability. The unique conformational constraints imposed by the bicyclopropyl group can lock a molecule into a bioactive conformation, thereby increasing its efficacy.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 60629-92-7 | [1] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.16 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | Typically ≥97% | [1] |

Synthetic Protocols

Conceptual Synthetic Protocol: Synthesis of this compound

This conceptual synthesis involves the reaction of a cyclopropyl Grignard reagent with a cyclopropanecarbonyl derivative followed by oxidation.

Materials:

-

Cyclopropyl bromide

-

Magnesium turnings

-

Dry diethyl ether or THF

-

Ethyl cyclopropanecarboxylate

-

Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in dry diethyl ether under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction. Cyclopropyl bromide is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

-

Reaction with Ethyl Cyclopropanecarboxylate: The freshly prepared Grignard reagent is cooled in an ice bath. Ethyl cyclopropanecarboxylate, dissolved in dry diethyl ether, is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Isolation of the Intermediate Alcohol: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dicyclopropylmethanol intermediate.

-

Oxidation to the Carboxylic Acid: The crude alcohol is dissolved in a suitable solvent like acetone. Jones reagent is added dropwise at 0 °C until the orange color persists. The reaction is stirred for a few hours at room temperature.

-

Final Work-up and Purification: The excess oxidizing agent is quenched with isopropanol. The mixture is filtered, and the solvent is removed. The residue is taken up in diethyl ether and extracted with a saturated sodium bicarbonate solution. The aqueous layer is washed with diethyl ether, then acidified with hydrochloric acid. The precipitated carboxylic acid is extracted with diethyl ether, washed with brine, dried, and the solvent is evaporated to yield this compound. Further purification can be achieved by recrystallization.

Potential Applications and Logical Relationships

The utility of this compound in organic synthesis lies in its ability to serve as a scaffold for more complex molecules. The carboxylic acid functionality provides a handle for various transformations, including amidation, esterification, and reduction, leading to a diverse array of derivatives.

Figure 1. Potential synthetic transformations of this compound.

The diagram above illustrates the potential synthetic pathways starting from this compound. Standard organic transformations can convert the carboxylic acid into amides, esters, and alcohols. These derivatives can then be further elaborated into more complex structures for applications in drug discovery and materials science.

Figure 2. A conceptual workflow for the synthesis of the title compound.

This workflow diagram outlines the key steps in a plausible, though conceptual, synthesis of this compound. It highlights the logical progression from commercially available starting materials to the final product through a series of standard organic reactions.

References

Application Notes and Protocols: [1,1'-Bi(cyclopropane)]-1-carboxylic Acid in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

[1,1'-Bi(cyclopropane)]-1-carboxylic acid is a unique and rigid scaffold that holds significant potential as a building block in medicinal chemistry. The incorporation of the bicyclopropyl motif can impart desirable physicochemical properties to drug candidates, including increased metabolic stability, conformational restriction, and improved lipophilicity. This document provides detailed application notes on its potential uses, protocols for its synthesis and subsequent derivatization, and visualizations to guide its application in drug discovery programs.

The bicyclopropyl group can serve as a bioisosteric replacement for other common chemical moieties, such as gem-dimethyl or tert-butyl groups, offering a novel chemical space for lead optimization. Its rigid nature can help in locking in bioactive conformations, potentially leading to increased potency and selectivity for a given biological target.

Data Presentation

While specific quantitative data for drug candidates containing the this compound moiety is not extensively available in the public domain, the following table provides a comparative analysis of the physicochemical properties of the bicyclopropyl group against other common functionalities in medicinal chemistry.

| Feature | Bicyclopropyl | gem-Dimethyl | tert-Butyl | Phenyl |

| Molecular Weight | ~84 g/mol | ~28 g/mol | ~57 g/mol | ~77 g/mol |

| logP (calculated) | High | Moderate | High | Moderate |

| Fraction of sp³ carbons (Fsp³) | 1.0 | 1.0 | 1.0 | 0.0 |

| Metabolic Stability | High | Moderate | High | Variable |

| Conformational Rigidity | High | Low | Moderate | Rigid (Planar) |

| Solubility | Generally Lower | Higher | Lower | Lower |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound starting from ethyl cyclopropanecarboxylate via a titanocene-mediated cyclopropanation (Kulinkovich reaction) followed by oxidation.

Step 1: Synthesis of 1-cyclopropylcyclopropan-1-ol

-

Materials:

-

Ethyl cyclopropanecarboxylate

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Ethylmagnesium bromide (EtMgBr) in THF (1 M solution)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

-

-

Procedure:

-

To a stirred solution of ethyl cyclopropanecarboxylate (1.0 eq) in anhydrous THF (20 mL/mmol of ester) under a nitrogen atmosphere at room temperature, add titanium(IV) isopropoxide (0.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a 1 M solution of ethylmagnesium bromide in THF (2.2 eq) via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-cyclopropylcyclopropan-1-ol.

-

Step 2: Oxidation to this compound

-

Materials:

-

1-cyclopropylcyclopropan-1-ol

-

Jones reagent (chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., PCC, PDC)

-

Acetone

-

Dichloromethane

-

Sodium bicarbonate (NaHCO₃) solution

-

Hydrochloric acid (HCl) (1 M)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-cyclopropylcyclopropan-1-ol (1.0 eq) in acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Add Jones reagent dropwise until a persistent orange color is observed.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Quench the reaction by adding isopropanol until the orange color disappears.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution.

-

Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract with dichloromethane (3 x 50 mL).

-

Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

-

Protocol 2: Amide Coupling of this compound with a Primary Amine

This protocol describes a standard procedure for the formation of an amide bond between this compound and a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

-

Materials:

-

This compound

-

Primary amine hydrochloride salt

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add the primary amine hydrochloride salt (1.1 eq) followed by DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

-

Mandatory Visualization

Caption: Synthetic workflow for the preparation and derivatization of the target molecule.

Application Notes and Protocols for [1,1'-Bi(cyclopropane)]-1-carboxylic acid

Disclaimer: The following application notes and experimental protocols are hypothetical and constructed based on the known biological activities of structurally related cyclopropane-containing molecules. Currently, there is a lack of specific published data on the biological functions of [1,1'-Bi(cyclopropane)]-1-carboxylic acid. These protocols are intended to serve as a guide for researchers and scientists to explore its potential applications.

Introduction

This compound is a unique molecule characterized by the presence of a bicyclopropyl moiety linked to a carboxylic acid group. The cyclopropane ring is a highly strained three-membered carbocycle that imparts specific physicochemical properties to molecules, such as conformational rigidity and enhanced metabolic stability.[1] In drug discovery, the incorporation of cyclopropyl groups can lead to improved potency and favorable pharmacokinetic profiles.[1][2] Based on the activities of analogous structures, this compound holds potential for investigation in two primary areas: as an anti-inflammatory agent and as a herbicide.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-cyclopropylcyclopropane-1-carboxylic acid | [4] |

| CAS Number | 60629-92-7 | [3][5] |

| Molecular Formula | C₇H₁₀O₂ | [3][4][5] |

| Molecular Weight | 126.15 g/mol | [4] |

Potential Application 1: Anti-inflammatory Agent via Leukotriene C4 Synthase Inhibition

Background: Leukotrienes are pro-inflammatory mediators derived from arachidonic acid.[6] Leukotriene C4 (LTC4) synthase is a key enzyme in the synthesis of cysteinyl leukotrienes, which are implicated in inflammatory conditions such as asthma.[6][7] Inhibition of LTC4 synthase is a promising therapeutic strategy for inflammatory diseases.[5][6][7] Certain cyclopropane carboxylic acid derivatives have been explored as LTC4 synthase inhibitors.[5]

Hypothetical Signaling Pathway: Leukotriene Synthesis

Caption: Hypothetical inhibition of the leukotriene synthesis pathway by this compound.

Experimental Protocol: In Vitro LTC4 Synthase Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of this compound on LTC4 synthase activity.

Materials:

-

Recombinant human LTC4 synthase

-

Leukotriene A4 (LTA4) methyl ester

-

Glutathione (GSH)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)

-

This compound

-

DMSO (for compound dilution)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

Enzyme Preparation: Dilute the recombinant LTC4 synthase in the assay buffer to the desired working concentration.

-

Assay Reaction:

-

To each well of a 96-well plate, add the diluted test compound or vehicle control (DMSO in assay buffer).

-

Add the diluted LTC4 synthase to each well and pre-incubate for 15 minutes at room temperature.

-

Add GSH to each well.

-

Initiate the reaction by adding the substrate, LTA4 methyl ester.

-

-

Incubation and Detection: Incubate the plate at 37°C for 20 minutes. The formation of LTC4 can be measured by various methods, such as reverse-phase HPLC or a specific LTC4 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the rate of LTC4 formation for each compound concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Data Presentation

The following table presents hypothetical IC50 values for LTC4 synthase inhibition, which could be obtained from the above protocol.

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | LTC4 Synthase | Hypothetical Value (e.g., 50) | In Vitro Enzyme Assay |

| Reference Inhibitor (e.g., AZD9898) | LTC4 Synthase | Known Value | In Vitro Enzyme Assay |

Potential Application 2: Herbicide via Ketol-Acid Reductoisomerase (KARI) Inhibition

Background: The branched-chain amino acid (BCAA) biosynthesis pathway is essential for plants but absent in animals, making it an excellent target for herbicides.[8] Ketol-acid reductoisomerase (KARI) is a key enzyme in this pathway.[8] Cyclopropane-1,1-dicarboxylate has been shown to be a potent inhibitor of KARI.[8][9][10]

Hypothetical Signaling Pathway: Branched-Chain Amino Acid Synthesis

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. superchemistryclasses.com [superchemistryclasses.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leukotriene c4 synthase: upcoming drug target for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are LTC4S inhibitors and how do they work? [synapse.patsnap.com]

- 8. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. researchgate.net [researchgate.net]

[1,1'-Bi(cyclopropane)]-1-carboxylic Acid: A Promising Scaffold Awaiting Drug Discovery Breakthroughs

While [1,1'-Bi(cyclopropane)]-1-carboxylic acid presents an intriguing, rigid, three-dimensional scaffold for medicinal chemistry, a comprehensive review of current scientific literature and patent databases reveals a notable absence of its direct application in drug discovery programs with publicly available biological data and detailed experimental protocols. This bicyclopropyl moiety is commercially available and has been categorized as a potential building block for protein degraders, yet its incorporation into advanced drug candidates or even late-stage preclinical molecules with associated pharmacological data remains largely undocumented.

Researchers and drug development professionals exploring novel chemical space may find the unique conformational constraints and metabolic stability often associated with cyclopropane rings to be of significant interest. However, at present, the direct utility of this compound in drug design is more theoretical than applied. The broader class of cyclopropane carboxylic acid derivatives has seen some exploration in medicinal chemistry, with general claims in patents for the treatment of respiratory diseases and inflammation through the inhibition of enzymes like leukotriene C4 synthase. Despite these broad mentions, specific examples and quantitative biological data for derivatives of this compound are not provided in these documents.

For scientists interested in the potential of this scaffold, the logical first step would be its incorporation into known pharmacophores as a bioisosteric replacement for other cyclic or aromatic systems. The inherent rigidity of the bicyclopropane system could offer advantages in optimizing ligand-target interactions by reducing the entropic penalty of binding.

General Strategies for Exploring the Utility of this compound in Drug Discovery